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Compound of Interest

Compound Name: Testosterone undecanoate

Cat. No.: B3395949

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term safety of testosterone
undecanoate (TU) based on animal studies. It compares TU's performance with other
testosterone esters and presents supporting experimental data to inform preclinical safety
evaluations.

Executive Summary

Testosterone undecanoate, a long-acting ester of testosterone, has been evaluated in a
range of animal models to characterize its long-term safety profile. Non-clinical studies have
addressed its potential for toxicity, carcinogenicity, and effects on reproduction. In general, the
safety profile of TU is consistent with the known pharmacological effects of testosterone.[1]
Genotoxicity assays for testosterone undecanoate have returned negative results.[1] Long-
term toxicology studies in dogs have identified expected androgenic effects on reproductive
organs, as well as adrenal gland alterations.[2] A carcinogenicity study in a transgenic mouse
model showed no evidence of tumorigenicity.[2] As expected with exogenous androgens, TU
has been shown to suppress spermatogenesis in animal models, an effect that is generally
reversible.[2][3] Comparative studies with other testosterone esters, such as enanthate and
propionate, suggest that TU offers a more favorable pharmacokinetic profile, with more stable
and sustained testosterone levels, potentially mitigating side effects associated with fluctuating
hormone levels.
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General Toxicology

A 9-month oral toxicology study of testosterone undecanoate was conducted in male beagle
dogs. The study revealed findings consistent with the expected pharmacological effects of
androgens, as well as specific effects on the adrenal glands.

Experimental Protocol: 9-Month Oral Toxicology Study
in Dogs[2]

o Test System: Male Beagle Dogs

o Formulation: Oral capsules of testosterone undecanoate in a self-emulsifying drug delivery
system.

o Duration: 9 months, with an 8-week recovery period.

o Dose Levels: Not explicitly detailed in the available documentation, but doses produced
exposures 1-2 times the maximum human exposure based on AUC.

o Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical
chemistry, urinalysis, organ weights, and histopathology.

Table 1: Summary of Findings from 9-Month Oral TU Toxicology Study in Dogs[2]
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Finding

Description

Reversibility

Reproductive Organs

Expected androgenic effects
on the testes, epididymides,

and prostate.

Partial reversibility observed
after a 4-week drug-free

period.

Adrenal Glands

Moderate to severe atrophy
(thinning of the zona
fasciculata), reduced adrenal
weights, and decreased
circulating cortisol levels were
observed after 3 months. After
9 months, dose-related
decreases in adrenal weights
and moderate adrenal

vacuolation were noted.

The clinical significance of

these findings is unknown.

Carcinogenicity

A 6-month carcinogenicity study of an oral formulation of testosterone undecanoate was

conducted in the Tg-rasH2 transgenic mouse model. This model is recognized by regulatory

agencies as an alternative to the traditional 2-year rodent bioassay for assessing carcinogenic

potential.[4][5][6][7]

Experimental Protocol: 6-Month Oral Carcinogenicity
Study in Tg-rasH2 Mice[2]

o Test System: Male CByB6F1-Tg(HRAS)2Jic (Tg-rasH2) mice.

e Duration: 6 months.

e Dose Administration: Oral.

» Rationale for Model: The Tg-rasH2 mouse model is genetically engineered to be more

susceptible to carcinogens, allowing for a shorter study duration compared to a 2-year

bioassay.[4][5][6][7]
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o Parameters Evaluated: Clinical signs, body weight, food consumption, tumor incidence, and

histopathology.

Table 2: Carcinogenicity Study of Oral TU in Tg-rasH2 Mice[2]

Study Parameter Result
Tumorigenicity No evidence of carcinogenicity was found.
Sponsor's Conclusion Oral TU was not carcinogenic in this model.

Reproductive and Developmental Toxicity

The effects of long-term testosterone undecanoate administration on male reproductive
parameters have been investigated in rats. These studies confirm the expected suppressive
effects of exogenous testosterone on the hypothalamic-pituitary-gonadal (HPG) axis and

spermatogenesis.

Experimental Workflow: Assessing Reproductive
Toxicity

Endpoints Evaluated

Histopathology of Reproductive Organs

Experimental Protocol
Testosterone Undecanoate Administration Recovery Phase A o A Immunological Parameters
Y —
e (e.g., 20 mg/kg for 32 weeks) (e.g., 24 weeks) 10 Clzeilon R Bl 1w RES i (Leukocytes, Lymphocytes, Immunoglobulins)
> Sperm Count & Viability
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Caption: Workflow for a rat reproductive toxicity study of TU.

Experimental Protocol: 32-Week Reproductive Toxicity
Study in Rats[3]

o Test System: Adult male rats.
o Treatment: 20 mg/kg body weight of testosterone undecanoate.
o Duration: 32-week treatment phase followed by a 24-week recovery phase.

o Parameters Evaluated: Sperm count, sperm viability, immunological parameters (leukocyte
and lymphocyte counts, T and B cell proliferation, immunoglobulin levels), and
histopathology of genital tissues.

Table 3: Summary of Findings from a 32-Week TU Reproductive Toxicity Study in Rats[3]

Parameter Observation Statistical Significance
Sperm Count Significantly suppressed p<0.01
Sperm Viability Significantly suppressed p<0.01

Decreased blood leukocyte
) and lymphocyte counts, T and o
Immunological Parameters ) ) Not significant (p > 0.01)
B cell proliferation, and serum

immunoglobulin levels.

No significant changes in the
Genital Tissue Histology thickness of the urethra Not significant (p > 0.01)

epithelium.

Comparison with Other Testosterone Esters

Animal studies comparing testosterone undecanoate with other esters, such as testosterone
enanthate (TE), have highlighted significant differences in their pharmacokinetic and
pharmacodynamic profiles.
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Caption: Negative feedback of exogenous testosterone on the HPG axis.

Experimental Protocol: Comparative Pharmacokinetic
Study in Monkeys|[8][9]

¢ Test System: Long-term orchidectomized cynomolgus monkeys (Macaca fascicularis).

e Treatments:
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o Testosterone Undecanoate (TU): Single intramuscular injection of 10 mg/kg.

o Testosterone Enanthate (TE): Single intramuscular injection of 10 mg/kg.

o Parameters Evaluated: Serum testosterone levels over time.

Table 4: Comparative Pharmacokinetics of TU vs. TE in Cynomolgus Monkeys[8][9]

Testosterone Undecanoate Testosterone Enanthate
(TU) (TE)

Parameter

) ] Highly supraphysiological
Moderately supraphysiological )
Peak Testosterone Levels (100-177 nmol/l) for the first 5
(40-68 nmol/l) for 45 days. )
ays.

) Maintained in the normal range  Reached the lower limit of
Duration of Normal Levels .
for an additional 56 days. normal after 31 days.

Characterized by a sharp initial
o ] More stable and prolonged ]
Pharmacokinetic Profile peak followed by a rapid
testosterone levels. decli
ecline.

Conclusion

The long-term safety of testosterone undecanoate in animal studies indicates a profile largely
predictable by its primary pharmacological action as an androgen. Key findings include
reversible suppression of spermatogenesis and expected androgenic effects on reproductive
tissues. Importantly, genotoxicity and carcinogenicity studies have not identified significant
concerns. When compared to shorter-acting testosterone esters like testosterone enanthate,
TU demonstrates a more favorable pharmacokinetic profile in non-human primates, providing
more stable serum testosterone levels. This suggests a potential for a reduced incidence of
adverse effects related to supraphysiological peaks and sub-therapeutic troughs in
testosterone concentrations. These animal safety data, in conjunction with clinical findings,
support the continued development and use of testosterone undecanoate as a long-acting
testosterone replacement therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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